molecular formula C21H23ClN4O B11675066 (E)-3-((1S,3s)-adamantan-1-yl)-N'-(2-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide

(E)-3-((1S,3s)-adamantan-1-yl)-N'-(2-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11675066
M. Wt: 382.9 g/mol
InChI Key: MERUFGJDRVORNG-FSJBWODESA-N
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Description

(E)-3-((1S,3s)-adamantan-1-yl)-N’-(2-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-((1S,3s)-adamantan-1-yl)-N’-(2-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide typically involves the following steps:

    Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the adamantane moiety: Adamantane derivatives can be introduced through alkylation reactions.

    Formation of the hydrazide: This involves the reaction of the pyrazole derivative with hydrazine hydrate.

    Schiff base formation: The final step involves the condensation of the hydrazide with 2-chlorobenzaldehyde under reflux conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-((1S,3s)-adamantan-1-yl)-N’-(2-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the Schiff base to an amine.

    Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-((1S,3s)-adamantan-1-yl)-N’-(2-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, pyrazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds.

Medicine

In medicinal chemistry, this compound may be investigated for its potential therapeutic effects, such as anticancer, antiviral, or neuroprotective activities.

Industry

In the industrial sector, such compounds can be used in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-3-((1S,3s)-adamantan-1-yl)-N’-(2-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition, activation, or modulation of these targets, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    Pyrazole derivatives: These include compounds such as 3,5-dimethylpyrazole and 1-phenyl-3-methyl-5-pyrazolone.

    Adamantane derivatives: These include compounds like amantadine and rimantadine.

Uniqueness

(E)-3-((1S,3s)-adamantan-1-yl)-N’-(2-chlorobenzylidene)-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of the adamantane moiety and the pyrazole core, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C21H23ClN4O

Molecular Weight

382.9 g/mol

IUPAC Name

5-(1-adamantyl)-N-[(E)-(2-chlorophenyl)methylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C21H23ClN4O/c22-17-4-2-1-3-16(17)12-23-26-20(27)18-8-19(25-24-18)21-9-13-5-14(10-21)7-15(6-13)11-21/h1-4,8,12-15H,5-7,9-11H2,(H,24,25)(H,26,27)/b23-12+

InChI Key

MERUFGJDRVORNG-FSJBWODESA-N

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)N/N=C/C5=CC=CC=C5Cl

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)NN=CC5=CC=CC=C5Cl

Origin of Product

United States

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